molecular formula C7H6ClN3O2S B2905930 1-methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride CAS No. 114322-16-6

1-methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride

Cat. No.: B2905930
CAS No.: 114322-16-6
M. Wt: 231.65
InChI Key: WRXUHCLJFZAIPY-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride is a heterocyclic compound featuring a benzotriazole core substituted with a methyl group at the 1-position and a sulfonyl chloride (-SO₂Cl) group at the 7-position. This compound is of interest in organic synthesis due to the reactivity of the sulfonyl chloride moiety, which enables its use in nucleophilic substitution reactions, coupling protocols, and as a precursor for sulfonamide derivatives.

Notably, identifies its molecular formula as C₅H₂Cl₂FNO₂S (Mol. weight 255.12), though this conflicts with the expected formula (C₈H₆ClN₃O₂S) based on its structure. This discrepancy may indicate a data entry error in the source material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzotriazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c1-11-7-5(9-10-11)3-2-4-6(7)14(8,12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXUHCLJFZAIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2S(=O)(=O)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114322-16-6
Record name 1-methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride
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Preparation Methods

The synthesis of 1-methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. Industrial production methods may involve the use of advanced techniques to optimize yield and purity.

Chemical Reactions Analysis

1-Methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and solvents (e.g., dichloromethane, acetonitrile). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

Intermediate in Organic Reactions
1-Methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the formation of sulfonamide derivatives and other benzotriazole-based compounds which exhibit diverse biological activities.

Table 1: Comparison of Benzotriazole Derivatives

Compound NameStructureUnique Features
1-Methyl-1H-benzotriazoleSimple benzotriazole structureLacks sulfonyl group
1-Methyl-1H-benzotriazole-4-sulfonyl chlorideSulfonyl group at position 4Different position affects reactivity
5-MethylbenzotriazoleMethyl substitution at position 5Exhibits different biological properties

The specific sulfonyl chloride functionality at position 7 enhances the reactivity and potential applications of this compound compared to its analogs.

Biological Activities

Research indicates that benzotriazole derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. For instance, studies have demonstrated that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains .

Case Study: Antibacterial Activity
A systematic study revealed that modified benzotriazole derivatives showed varying degrees of antibacterial potency. Compounds with specific substitutions demonstrated improved efficacy against resistant bacterial strains, highlighting the potential of these derivatives in pharmaceutical applications .

Applications in Cosmetic Formulations

In addition to its use in pharmaceuticals, this compound has found applications in cosmetic formulations. The compound is studied for its effectiveness and safety prior to market introduction. Regulatory frameworks such as the European Union Directive (1223/2009) require thorough investigation into the safety and stability of cosmetic products containing such compounds .

Formulation Studies
Recent studies have utilized experimental design techniques to optimize formulations containing this compound. The influence of various raw materials on physical properties like consistency and moisturizing effects has been assessed using response surface methodology .

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The benzotriazole ring provides stability to the molecule and can participate in π-π interactions with other aromatic systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula CAS RN Mol. Weight Melting Point Functional Group Position
1-Methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride* C₅H₂Cl₂FNO₂S Not provided 255.12 - Sulfonyl chloride 7
1-Methyl-1H-1,2,3-benzotriazole-5-carbaldehyde C₈H₇N₃O 499770-67-1 161.16 162°C Carbaldehyde 5
1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid C₈H₇N₃O₂ 305381-67-3 177.16 250°C Carboxylic acid 5
5-Methyl-1-benzothiophene-2-sulfonyl chloride C₉H₇ClO₂S₂ 90273-30-6 246.73 83°C Sulfonyl chloride 2

*Note: Molecular formula for the target compound conflicts with structural expectations (see Section 1).

Biological Activity

1-Methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride (CAS Number: 114322-16-6) is a compound of significant interest due to its unique structural features and biological activities. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a benzotriazole ring with a sulfonyl chloride group at the 7-position, which contributes to its reactivity and potential biological applications. Its molecular weight is approximately 231.66 g/mol, and it is known for its role as an intermediate in organic synthesis and medicinal chemistry due to the electrophilic nature of the sulfonyl chloride moiety.

Biological Activities

Research indicates that benzotriazole derivatives, including this compound, exhibit a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzotriazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • The presence of bulky hydrophobic groups in some derivatives contributed to enhanced potency against Staphylococcus epidermidis and other clinical strains .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. A study highlighted that N-benzenesulfonylbenzotriazole derivatives exhibited dose-dependent growth inhibition against Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 50 μg/mL . This suggests potential applications in treating parasitic infections.

Antifungal Activity

Benzotriazole derivatives have shown antifungal activity against various fungi, including Candida albicans. Compounds with MIC values ranging from 1.6 μg/mL to 25 μg/mL against Candida and Aspergillus species indicate their potential as antifungal agents . The introduction of electron-withdrawing groups has been found to enhance this activity significantly.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the sulfonyl chloride group may interact with nucleophiles in biological systems, leading to modifications in target proteins or nucleic acids. Such interactions can disrupt essential cellular processes, contributing to the observed antimicrobial and antiparasitic activities.

Case Studies

Several case studies illustrate the compound's potential:

  • Antibacterial Efficacy : A comparative study assessed various benzotriazole derivatives against clinical strains of bacteria. Results indicated that those with specific substitutions on the benzotriazole ring exhibited superior antibacterial properties compared to traditional antibiotics .
  • Antiparasitic Effects : Research focusing on Trypanosoma cruzi demonstrated that certain derivatives significantly reduced parasite viability in vitro, suggesting a promising avenue for developing new treatments for Chagas disease .

Summary of Findings

Biological ActivityObservationsMIC Values
AntibacterialSignificant activity against MRSA and MSSA12.5–25 μg/mL
AntiparasiticEffective against Trypanosoma cruzi25–50 μg/mL
AntifungalActive against Candida albicans and Aspergillus spp.1.6–25 μg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride, and what parameters critically influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 1-methylbenzotriazole derivatives using chlorosulfonic acid or sulfur trioxide. Key parameters include temperature control (0–5°C to suppress side reactions), stoichiometric excess of sulfonating agents, and reaction time monitored via TLC. Post-synthesis, quenching in ice-water and purification via dichloromethane extraction followed by recrystallization enhances purity. Parallel methods for analogous sulfonyl chlorides emphasize rigorous exclusion of moisture to prevent hydrolysis .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond-length and angle data. Complementary techniques include 1H^{1}\text{H}/13C^{13}\text{C} NMR for functional group validation and FT-IR to confirm sulfonyl chloride (–SO2_2Cl) stretches (~1370 cm1^{-1}). SC-XRD studies on structurally related benzotriazole derivatives (e.g., 1-methanesulfonyl analogs) highlight mean C–C bond deviations of 0.002 Å and R-factors <0.1 for high precision .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : After synthesis, the crude product is often purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from anhydrous solvents (e.g., chloroform/hexane). For hygroscopic sulfonyl chlorides, rapid filtration under inert atmosphere and storage at –20°C in desiccated conditions prevent degradation. Analogous protocols for benzoxazole carboxylates recommend ice-water quenching to precipitate impurities .

Advanced Research Questions

Q. How can conflicting data on the hydrolytic stability of this compound be resolved?

  • Methodological Answer : Hydrolytic stability studies should employ kinetic profiling via HPLC under controlled pH (1–13) and temperature (25–60°C). Degradation products (e.g., sulfonic acids) are identified using LC-MS. For discrepancies, replicate experiments under anhydrous conditions (e.g., glovebox) isolate moisture effects. Comparative studies with methylsulfonyl benzotriazole analogs suggest steric hindrance from the methyl group may delay hydrolysis .

Q. What mechanistic insights explain regioselectivity during sulfonation of 1-methylbenzotriazole?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states to identify preferential sulfonation at the 7-position. Experimental validation involves synthesizing deuterated analogs and analyzing 2H^2\text{H} NMR isotopic shifts. Competitive reactions with substituted benzotriazoles (e.g., electron-withdrawing groups) may reveal electronic/steric drivers. Similar approaches for phenylboronic acid cross-coupling highlight the role of palladium catalysts in directing regioselectivity .

Q. How should researchers address contradictions in reported catalytic efficiencies for benzotriazole derivatization?

  • Methodological Answer : Systematic Design of Experiments (DoE) can isolate variables (e.g., catalyst loading, solvent polarity). For example, palladium-catalyzed couplings (as in indazole synthesis) show optimal efficiency at 0.05–0.1 mol% Pd(OAc)2_2 in DMF. Conflicting yields may arise from trace moisture or oxygen; thus, reproducibility requires strict inert conditions. Cross-referencing with crystallographic data ensures structural fidelity of intermediates .

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